REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=[CH:7][C:8]([CH:10]1[C:15](=[O:16])[CH:14]=[C:13]([CH3:17])[O:12][C:11]1=[O:18])=[O:9].[O:19]1CCCC1>>[CH3:17][C:13]1[O:12][C:11](=[O:18])[CH:10]([C:8]([CH3:7])=[O:9])[C:15](=[O:16])[CH:14]=1.[CH:6](=[O:19])[C:2]1[O:1][CH:5]=[CH:4][CH:3]=1
|
Name
|
3-(2-furylacryloyl)-6-methyl-2H-pyran-2,4(3H)-dione
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C=CC(=O)C1C(OC(=CC1=O)C)=O
|
Name
|
|
Quantity
|
270 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=O)C(C(=O)O1)C(=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CO1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=[CH:7][C:8]([CH:10]1[C:15](=[O:16])[CH:14]=[C:13]([CH3:17])[O:12][C:11]1=[O:18])=[O:9].[O:19]1CCCC1>>[CH3:17][C:13]1[O:12][C:11](=[O:18])[CH:10]([C:8]([CH3:7])=[O:9])[C:15](=[O:16])[CH:14]=1.[CH:6](=[O:19])[C:2]1[O:1][CH:5]=[CH:4][CH:3]=1
|
Name
|
3-(2-furylacryloyl)-6-methyl-2H-pyran-2,4(3H)-dione
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C=CC(=O)C1C(OC(=CC1=O)C)=O
|
Name
|
|
Quantity
|
270 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=O)C(C(=O)O1)C(=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CO1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=[CH:7][C:8]([CH:10]1[C:15](=[O:16])[CH:14]=[C:13]([CH3:17])[O:12][C:11]1=[O:18])=[O:9].[O:19]1CCCC1>>[CH3:17][C:13]1[O:12][C:11](=[O:18])[CH:10]([C:8]([CH3:7])=[O:9])[C:15](=[O:16])[CH:14]=1.[CH:6](=[O:19])[C:2]1[O:1][CH:5]=[CH:4][CH:3]=1
|
Name
|
3-(2-furylacryloyl)-6-methyl-2H-pyran-2,4(3H)-dione
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C=CC(=O)C1C(OC(=CC1=O)C)=O
|
Name
|
|
Quantity
|
270 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=O)C(C(=O)O1)C(=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CO1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=[CH:7][C:8]([CH:10]1[C:15](=[O:16])[CH:14]=[C:13]([CH3:17])[O:12][C:11]1=[O:18])=[O:9].[O:19]1CCCC1>>[CH3:17][C:13]1[O:12][C:11](=[O:18])[CH:10]([C:8]([CH3:7])=[O:9])[C:15](=[O:16])[CH:14]=1.[CH:6](=[O:19])[C:2]1[O:1][CH:5]=[CH:4][CH:3]=1
|
Name
|
3-(2-furylacryloyl)-6-methyl-2H-pyran-2,4(3H)-dione
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C=CC(=O)C1C(OC(=CC1=O)C)=O
|
Name
|
|
Quantity
|
270 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=O)C(C(=O)O1)C(=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CO1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |